molecular formula C5H5ClF3N3 B6275243 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 2763750-04-3

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B6275243
CAS No.: 2763750-04-3
M. Wt: 199.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (CMTFMT) is a synthetic heterocyclic compound that has been used in various scientific and industrial applications. In recent years, it has been widely studied for its potential applications in pharmaceuticals, agrochemicals, and other areas. CMTFMT has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been found to be a potent inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for CMTFMT.

Scientific Research Applications

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole has been widely studied for its potential applications in pharmaceuticals, agrochemicals, and other areas. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been found to be a potent inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. This compound has also been found to possess anti-fungal and anti-viral activities, and has been used in the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of pro-inflammatory mediators. In addition, this compound has been found to inhibit the activity of other enzymes involved in the synthesis of inflammatory mediators, such as phospholipase A2 and cyclooxygenase-2.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. This compound has also been found to possess anti-fungal and anti-viral activities, and has been used in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

The use of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole in laboratory experiments has several advantages and limitations. The main advantage of using this compound is its ability to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators. This makes it an effective tool for studying the role of these enzymes in inflammation and other diseases. In addition, this compound is relatively easy to synthesize and is widely available in the market. However, this compound is also associated with some limitations, such as its potential toxicity and the fact that it is not very stable in aqueous solutions.

Future Directions

The potential applications of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole are vast and there are many potential future directions for its use. One potential direction is to further explore its potential as an anti-inflammatory agent. In addition, this compound could be further studied for its potential use as an anti-bacterial and anti-tumor agent. This compound could also be studied for its potential use as an antiviral agent, and its potential as an inhibitor of enzymes involved in the production of pro-inflammatory mediators. Finally, this compound could be further studied for its potential use as an agrochemical, and its potential as an inhibitor of enzymes involved in the production of plant toxins.

Synthesis Methods

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 3-chloro-1-methyl-5-trifluoromethyl-1H-1,2,4-triazole with a variety of reagents such as sodium azide, ethyl chloroformate, and potassium cyanide. The reaction of this compound with sodium azide has been found to be the most effective and efficient method for the synthesis of this compound. The reaction involves the formation of a 1,2,4-triazole ring, which is then followed by the formation of a chloromethyl group.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole with chloromethyl chloride in the presence of a base.", "Starting Materials": [ "1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole", "Chloromethyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole in a suitable solvent (e.g. dichloromethane), add the base (e.g. triethylamine) and stir for 10 minutes.", "Add chloromethyl chloride dropwise to the reaction mixture and stir for an additional 2 hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole." ] }

2763750-04-3

Molecular Formula

C5H5ClF3N3

Molecular Weight

199.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.